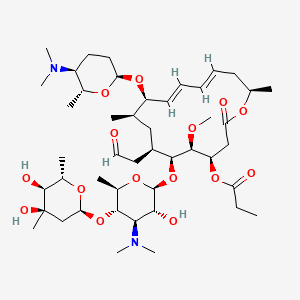

Spiramycin III

Description

structure in first source

Structure

2D Structure

Properties

IUPAC Name |

[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H78N2O15/c1-13-35(50)60-34-24-36(51)56-27(3)17-15-14-16-18-33(61-37-20-19-32(47(8)9)28(4)57-37)26(2)23-31(21-22-49)42(43(34)55-12)63-45-40(52)39(48(10)11)41(29(5)59-45)62-38-25-46(7,54)44(53)30(6)58-38/h14-16,18,22,26-34,37-45,52-54H,13,17,19-21,23-25H2,1-12H3/b15-14+,18-16+/t26-,27-,28-,29-,30+,31+,32+,33+,34-,37+,38+,39-,40-,41-,42+,43+,44+,45+,46-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZLKTCKAYXVBX-LYIMTGTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@H](O4)C)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H78N2O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

899.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24916-52-7 | |

| Record name | Spiramycin III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24916-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SPIRAMYCIN III | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NHE9TRJ93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spiramycin III: An In-depth Technical Guide on its Discovery and Origin from Streptomyces ambofaciens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramycin is a 16-membered macrolide antibiotic complex produced by the soil bacterium Streptomyces ambofaciens.[1][2] First discovered in 1952, this antibiotic has found applications in human medicine for treating various bacterial infections and toxoplasmosis.[2] The spiramycin complex is a mixture of three main components: Spiramycin I, II, and III, which differ in the acylation at the C-4" position of the mycarose sugar moiety. Spiramycin III, the propionyl ester of Spiramycin I, is a key component of this complex. This guide provides a comprehensive technical overview of the discovery, biosynthesis, and genetic origin of this compound from its native producer, Streptomyces ambofaciens.

Discovery and Origin

Streptomyces ambofaciens, the producer of spiramycin, was first isolated from a soil sample in France.[2] The antibiotic complex was subsequently characterized and found to consist of three major structurally related compounds. The different forms, Spiramycin I, II (acetylated), and III (propionylated), are often produced concurrently during fermentation.[2] The relative abundance of each component can be influenced by fermentation conditions and the genetic background of the producing strain.

Biosynthesis of the this compound Core and Sugar Moieties

The biosynthesis of this compound is a complex process involving a Type I polyketide synthase (PKS) for the creation of the 16-membered macrolactone ring, followed by post-PKS modifications and glycosylation steps.

The Polyketide Backbone: Platenolide

The core structure of spiramycin is the polyketide lactone, platenolide. The biosynthesis of platenolide is orchestrated by a large, multi-modular Type I PKS encoded by the srmG gene cluster. This PKS catalyzes the sequential condensation of acetate and propionate precursor units to form the polyketide chain, which is then cyclized to form the platenolide ring.

The Deoxysugar Moieties

Three deoxysugars are attached to the platenolide core to form the final spiramycin molecule: mycaminose, forosamine, and mycarose. The genes responsible for the biosynthesis of these sugars are located within the spiramycin biosynthetic gene cluster. The proposed pathways for the biosynthesis of these sugars originate from glucose-1-phosphate.

Data Presentation: Quantitative Analysis of Spiramycin Production

The production of spiramycin can be influenced by various factors, including strain genetics and fermentation conditions. The following tables summarize key quantitative data related to spiramycin production by Streptomyces ambofaciens.

| Strain/Condition | Spiramycin Production (Relative to Control) | Reference |

| S. ambofaciens XC 2-37 (mutant) | 109% | [3] |

| + 2% Soybean Oil | 161.8% | [3] |

| + 0.4% Propyl Alcohol | 161.8% | [3] |

| Scaled-up fermentation (60 m³) | 142.9% | [3] |

| Gene Inactivated | Spiramycin Production | Reference |

| Wild-type | +++ | |

| Δsrm5 (glycosyltransferase) | - | |

| Δsrm29 (glycosyltransferase) | - | |

| Δsrm38 (glycosyltransferase) | - | |

| Δsrm30 (putative glycosyltransferase) | +++ |

Experimental Protocols

Fermentation of Streptomyces ambofaciens for Spiramycin Production

Objective: To cultivate S. ambofaciens for the production of spiramycin.

Materials:

-

Streptomyces ambofaciens strain

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., MP5 medium)

-

Shake flasks

-

Incubator shaker

Procedure:

-

Inoculate a seed flask containing the seed medium with spores or a mycelial suspension of S. ambofaciens.

-

Incubate the seed culture at 28-30°C with shaking (e.g., 200-250 rpm) for 2-3 days.

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubate the production culture at 28-30°C with shaking for 5-7 days.

-

Monitor spiramycin production periodically by taking samples for analysis.

Extraction and Quantification of Spiramycin by HPLC

Objective: To extract and quantify Spiramycin I, II, and III from fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Methanol

-

Water (HPLC grade)

-

Formic acid

-

HPLC system with a C18 column and UV detector

Procedure:

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Adjust the pH of the supernatant to 8.5-9.0.

-

Extract the spiramycins from the supernatant with an equal volume of ethyl acetate.

-

Separate the organic phase and evaporate it to dryness under reduced pressure.

-

Dissolve the residue in methanol for HPLC analysis.

-

Inject the sample onto a C18 HPLC column.

-

Elute the spiramycins using a suitable mobile phase gradient, for example, a gradient of acetonitrile in water with 0.1% formic acid.

-

Detect the spiramycins by monitoring the absorbance at 232 nm.

-

Quantify the individual spiramycin components by comparing their peak areas to those of known standards.

Gene Disruption in Streptomyces ambofaciens using PCR-Targeting

Objective: To create a targeted gene knockout in S. ambofaciens to study its effect on spiramycin biosynthesis.

Materials:

-

E. coli strain carrying a temperature-sensitive plasmid with the λ-Red recombination system (e.g., pKD46).

-

Cosmid or plasmid carrying the S. ambofaciens gene of interest.

-

Antibiotic resistance cassette flanked by FRT sites (e.g., from pIJ773).

-

PCR primers with 5' extensions homologous to the regions flanking the target gene.

-

S. ambofaciens recipient strain.

-

Standard media and antibiotics for E. coli and Streptomyces manipulation.

Procedure:

-

Construct the disruption cassette: Amplify the antibiotic resistance cassette using PCR primers that have 39-nucleotide extensions homologous to the regions immediately upstream and downstream of the target gene in S. ambofaciens.

-

Electroporate the disruption cassette into E. coli: Introduce the purified PCR product into the E. coli strain containing the λ-Red system and the cosmid with the target gene. Induce the λ-Red system to promote recombination, replacing the target gene with the resistance cassette on the cosmid.

-

Select for recombinant cosmids: Select for E. coli colonies that have incorporated the resistance cassette.

-

Conjugate the disrupted cosmid into S. ambofaciens: Transfer the modified cosmid from E. coli to S. ambofaciens via intergeneric conjugation.

-

Select for double-crossover mutants: Select for S. ambofaciens exconjugants that have undergone a double-crossover event, resulting in the replacement of the chromosomal copy of the gene with the disruption cassette. This is typically done by selecting for the antibiotic resistance marker from the cassette and screening for the loss of a resistance marker from the cosmid backbone.

-

Confirm the gene disruption: Verify the correct gene replacement by PCR analysis and Southern blotting of genomic DNA from the mutant strain.

Mandatory Visualization

Spiramycin Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound in S. ambofaciens.

Regulatory Cascade of Spiramycin Biosynthesis

Caption: Simplified regulatory cascade for spiramycin biosynthesis.

Experimental Workflow for Gene Disruption

Caption: Workflow for targeted gene disruption in S. ambofaciens.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Spiramycin III

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramycin III is a macrolide antibiotic, a component of the spiramycin complex produced by the bacterium Streptomyces ambofaciens. The spiramycin complex consists of three main components: spiramycin I, II, and III, which differ in their acylation at the C-3 position of the lactone ring. This compound is the propionyl ester of spiramycin I.[1][2] Like other macrolides, this compound exhibits bacteriostatic activity, primarily against Gram-positive bacteria, by inhibiting protein synthesis.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols relevant to its characterization.

Chemical Structure and Identification

This compound is a 16-membered macrolide with a complex structure featuring a large lactone ring and two deoxy sugars, forosamine and mycaminose, as well as a mycarose sugar moiety.

IUPAC Name: [(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate

Chemical Identifiers

| Identifier | Value |

| CAS Number | 24916-52-7 |

| Molecular Formula | C46H78N2O15 |

| SMILES | CCC(=O)O[C@@H]1CC(=O)O--INVALID-LINK--O[C@H]2--INVALID-LINK--C)O[C@H]3C--INVALID-LINK--C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC--INVALID-LINK--C)N(C)C">C@@HC |

| InChI Key | HSZLKTCKAYXVBX-LYIMTGTFSA-N |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Reference |

| Molecular Weight | 899.11 g/mol | [5] |

| Appearance | White or faintly yellowish powder | [2] |

| Melting Point | 128-131 °C | [5] |

| pKa (Predicted) | 7.88 and 9.28 | [5] |

| Solubility | - Slightly soluble in water- Soluble in methanol- Soluble in most organic solvents | [3][5] |

Mechanism of Action

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[3] This binding occurs at or near the peptidyl transferase center and interferes with the translocation step of protein synthesis. Specifically, spiramycin stimulates the dissociation of peptidyl-tRNA from the ribosome, thereby prematurely terminating peptide chain elongation.[6][7] This action is primarily bacteriostatic, meaning it inhibits the growth and reproduction of bacteria rather than killing them outright.[7]

Mechanism of Action of this compound

Antibacterial Spectrum and Activity

Spiramycin exhibits a broad spectrum of activity, primarily against Gram-positive bacteria and some Gram-negative cocci.[4] While specific Minimum Inhibitory Concentration (MIC) data for purified this compound against a wide range of bacteria is limited in publicly available literature, studies comparing the potencies of the spiramycin components have been conducted. One such interlaboratory study found that the activity of this compound is significant, though generally lower than that of Spiramycin I.[8] The relative potencies of Spiramycin II and III compared to Spiramycin I were determined to be approximately 57% and 72% respectively by diffusion assay, and 45% and 52% by turbidimetric assay.[8]

The following table provides representative MIC values for the general spiramycin complex against various bacteria to give an indication of its spectrum of activity.

| Bacterial Species | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | 0.4 | [1] |

| Staphylococcus spp. | 0.031 - 0.063 | [4] |

| Streptococcus pneumoniae | Not specified | |

| Escherichia coli | 0.8 | [1] |

| Pseudomonas aeruginosa | 12.8 | [1] |

| Listeria monocytogenes | 6.4 | [1] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.

Materials:

-

This compound

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (or other appropriate broth medium)

-

Sterile 96-well microtiter plates

-

Sterile diluent (e.g., sterile water or broth)

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration significantly higher than the expected MIC.

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with the appropriate broth to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Broth Microdilution Workflow for MIC Determination

Determination of Melting Point

The melting point is a key physical property used to identify and assess the purity of a compound.

Materials:

-

This compound powder

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Sample Preparation: Finely powder a small amount of this compound.

-

Capillary Tube Filling: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Observation: Observe the sample and record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Determination of Solubility

This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound powder

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: Add an excess amount of this compound powder to a known volume of the solvent in a vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it appropriately. Analyze the concentration of this compound in the diluted solution using a validated analytical method. The calculated concentration represents the solubility of this compound in that solvent at the specified temperature.

Conclusion

This compound is a significant component of the spiramycin complex with notable antibacterial properties. Its chemical structure, characterized by a 16-membered lactone ring with distinct sugar moieties, dictates its physicochemical characteristics and biological activity. The primary mechanism of action involves the inhibition of bacterial protein synthesis through interaction with the 50S ribosomal subunit. While less potent than Spiramycin I, its activity is substantial. The provided experimental protocols offer standardized methods for the further characterization and evaluation of this macrolide antibiotic in research and drug development settings.

References

- 1. researchgate.net [researchgate.net]

- 2. fao.org [fao.org]

- 3. CAS 24916-52-7: this compound | CymitQuimica [cymitquimica.com]

- 4. toku-e.com [toku-e.com]

- 5. Spiramycin: a reappraisal of its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spiramycin | Antibiotic | Antibacterial | Parasite | TargetMol [targetmol.com]

- 7. Spiramycin - Wikipedia [en.wikipedia.org]

- 8. Interlaboratory study comparing the microbiological potency of spiramycins I, II and III - PubMed [pubmed.ncbi.nlm.nih.gov]

Spiramycin III: A Deep Dive into its Mechanism of Action on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramycin III, a 16-membered macrolide antibiotic produced by Streptomyces ambofaciens, is a potent inhibitor of bacterial protein synthesis. Its clinical efficacy lies in its ability to selectively target and disrupt the function of the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound on bacterial ribosomes, offering valuable insights for researchers in microbiology, structural biology, and antibiotic development.

Core Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial 70S ribosome.[1][2][3] This interaction, which occurs with a 1:1 stoichiometry, disrupts the elongation phase of protein synthesis through a multifaceted mechanism.[1][2] The primary mode of action is the stimulation of peptidyl-tRNA dissociation from the ribosome during the critical translocation step.[1][2][4][5] This premature release of the growing polypeptide chain effectively halts protein synthesis.

Furthermore, this compound is a potent inhibitor of the binding of both donor (peptidyl-tRNA) and acceptor (aminoacyl-tRNA) substrates to the ribosome, further impeding the peptidyl transferase reaction.[1][2] This dual action of promoting peptidyl-tRNA drop-off and preventing substrate binding makes this compound an effective inhibitor of bacterial growth.

Binding Site on the 50S Ribosomal Subunit

Structural studies have revealed that this compound binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. This strategic location allows it to physically obstruct the passage of the elongating polypeptide chain. The binding site is primarily composed of segments of the 23S rRNA, with specific nucleotide interactions contributing to the stable binding of the antibiotic.

Quantitative Analysis of this compound-Ribosome Interaction

The affinity and kinetics of this compound binding to the bacterial ribosome have been characterized through detailed kinetic studies. These quantitative data are crucial for understanding the potency of the antibiotic and for the development of novel derivatives.

| Parameter | Value | Method | Reference |

| Association Rate Constant (k_assoc) | 3.0 x 104 M-1s-1 | Kinetic Analysis | |

| Dissociation Rate Constant (k_dissoc) | 5.0 x 10-5 s-1 | Kinetic Analysis | |

| Apparent Overall Dissociation Constant (K_d) | 1.8 nM | Calculation from k_assoc and k_dissoc |

Visualizing the Mechanism of Action

To illustrate the key steps in the mechanism of action of this compound, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound action on the bacterial ribosome.

Resistance Mechanisms to this compound

Bacterial resistance to macrolide antibiotics, including spiramycin, is a significant clinical concern. The primary mechanisms of resistance include:

-

Target Site Modification: The most common mechanism is the post-transcriptional methylation of an adenine residue (A2058 in E. coli) in the 23S rRNA of the 50S ribosomal subunit. This modification, conferred by erm (erythromycin ribosome methylation) genes, reduces the binding affinity of macrolides, leading to the MLSB (macrolide-lincosamide-streptogramin B) resistance phenotype.

-

Drug Efflux: Active efflux pumps can extrude spiramycin from the bacterial cell, preventing it from reaching its ribosomal target.

-

Drug Inactivation: Enzymatic inactivation of the antibiotic, although less common for spiramycin compared to 14-membered macrolides, can also contribute to resistance.

Interestingly, some bacterial strains that are resistant to 14-membered macrolides, such as erythromycin, remain susceptible to the 16-membered spiramycin, suggesting differences in their interaction with the ribosome and their susceptibility to certain resistance mechanisms.

Caption: Overview of bacterial resistance mechanisms to this compound.

Experimental Protocols

A comprehensive understanding of the this compound mechanism of action has been achieved through a combination of biochemical and structural biology techniques. Below are detailed methodologies for key experiments.

Isolation of 70S Ribosomes from Bacteria

This protocol describes the purification of active 70S ribosomes from bacterial cells, a prerequisite for in vitro studies of antibiotic-ribosome interactions.

Materials:

-

Bacterial cell paste (e.g., E. coli MRE600)

-

Lysis Buffer: 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol

-

DNase I (RNase-free)

-

High Salt Wash Buffer: 20 mM Tris-HCl pH 7.5, 1 M NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol

-

Ribosome Storage Buffer: 20 mM Tris-HCl pH 7.5, 60 mM NH4Cl, 6 mM Mg(OAc)2, 6 mM β-mercaptoethanol

-

Sucrose solutions (10% and 40% w/v in Ribosome Storage Buffer)

-

Ultracentrifuge and appropriate rotors

Procedure:

-

Cell Lysis: Resuspend the bacterial cell paste in ice-cold Lysis Buffer. Lyse the cells using a French press or sonication.

-

Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris.

-

DNase Treatment: Add DNase I to the supernatant and incubate on ice for 30 minutes.

-

Crude Ribosome Pelleting: Layer the supernatant onto a sucrose cushion (e.g., 1.1 M sucrose in Lysis Buffer) and centrifuge at high speed (e.g., 100,000 x g) for 16-18 hours at 4°C.

-

High Salt Wash: Gently rinse the ribosome pellet with Ribosome Storage Buffer and then resuspend in High Salt Wash Buffer. Incubate on ice for 1 hour to remove loosely associated proteins.

-

Ribosome Pelleting: Pellet the ribosomes again by ultracentrifugation (100,000 x g for 4 hours at 4°C).

-

Sucrose Gradient Centrifugation: Resuspend the pellet in Ribosome Storage Buffer. Layer the resuspended ribosomes onto a 10-40% sucrose gradient. Centrifuge at a speed that allows for the separation of 70S ribosomes from 30S and 50S subunits (e.g., 100,000 x g for 12-16 hours at 4°C).

-

Fractionation and Analysis: Fractionate the gradient and monitor the absorbance at 260 nm to identify the 70S ribosome peak.

-

Concentration and Storage: Pool the 70S fractions, pellet the ribosomes by ultracentrifugation, and resuspend in Ribosome Storage Buffer. Determine the concentration using A260 (1 A260 unit = 24 pmol of 70S ribosomes). Store at -80°C.

Caption: Experimental workflow for the isolation of 70S ribosomes.

In Vitro Translation Assay

This assay measures the effect of this compound on the synthesis of a reporter protein in a cell-free system.

Materials:

-

Purified 70S ribosomes

-

S150 extract (source of translation factors)

-

mRNA encoding a reporter protein (e.g., luciferase or GFP)

-

Amino acid mixture (including a radiolabeled amino acid, e.g., 35S-methionine)

-

Energy mix (ATP, GTP, creatine phosphate, creatine kinase)

-

This compound stock solution

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the S150 extract, energy mix, amino acid mixture, and purified 70S ribosomes.

-

Initiation: Add the reporter mRNA to initiate translation and incubate at 37°C.

-

Inhibition: For the experimental samples, add varying concentrations of this compound. For the control, add the corresponding volume of solvent.

-

Time Course: At different time points, take aliquots from each reaction.

-

Precipitation: Precipitate the newly synthesized, radiolabeled proteins by adding cold TCA.

-

Washing: Wash the precipitate with TCA and then with acetone to remove unincorporated radiolabeled amino acids.

-

Quantification: Resuspend the protein pellet in a suitable buffer and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the incorporated radioactivity against time for each this compound concentration to determine the inhibitory effect. Calculate the IC50 value.

Chemical Footprinting (DMS)

Dimethyl sulfate (DMS) footprinting is used to identify the specific nucleotides in the 23S rRNA that are protected by the binding of this compound.

Materials:

-

Purified 70S ribosomes

-

This compound

-

DMS (dimethyl sulfate)

-

Modification Buffer: e.g., 80 mM potassium cacodylate pH 7.2, 100 mM KCl, 10 mM MgCl2

-

Quenching solution: e.g., β-mercaptoethanol

-

RNA extraction reagents

-

Reverse transcriptase

-

Radiolabeled DNA primer complementary to a region downstream of the expected binding site

-

Sequencing gel apparatus

Procedure:

-

Ribosome-Antibiotic Binding: Incubate purified 70S ribosomes with or without this compound in the Modification Buffer to allow for binding.

-

DMS Modification: Add a small volume of DMS to the reaction and incubate for a short period at 37°C. DMS methylates accessible adenine and cytosine residues.

-

Quenching: Stop the reaction by adding a quenching solution.

-

RNA Extraction: Extract the ribosomal RNA from the samples.

-

Primer Extension: Anneal a radiolabeled primer to the extracted rRNA and perform reverse transcription. Reverse transcriptase will stop one nucleotide before a DMS-modified base.

-

Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide sequencing gel.

-

Analysis: Compare the banding patterns of the samples with and without this compound. Regions where bands are diminished or absent in the presence of the antibiotic represent protected nucleotides, indicating the binding site of this compound.

Caption: Experimental workflow for DMS footprinting of this compound on the ribosome.

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis with a well-defined mechanism of action. Its ability to bind to the 50S ribosomal subunit and stimulate the dissociation of peptidyl-tRNA provides a strong basis for its antibacterial activity. The detailed understanding of its interaction with the ribosome, facilitated by quantitative binding studies, structural biology, and biochemical assays, is crucial for overcoming emerging resistance and for the rational design of new and more effective macrolide antibiotics. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate details of this compound's action and to explore novel strategies to combat bacterial infections.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

An In-depth Technical Guide to the Interaction of Spiramycin III with the 50S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramycin III, a 16-membered macrolide antibiotic, is a component of the spiramycin mixture produced by Streptomyces ambofaciens. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. This technical guide provides a comprehensive overview of the binding of this compound to the 50S ribosomal subunit, including its mechanism of action, binding site, and relevant quantitative data. Detailed experimental protocols for studying this interaction are also provided, along with visualizations of the key processes.

Introduction to this compound and the 50S Ribosomal Subunit

Spiramycin is a macrolide antibiotic complex consisting of three main components: Spiramycin I, II, and III, which differ in their acylation at the C3 position of the lactone ring.[1] this compound has the chemical formula C46H78N2O15.[2] These compounds exhibit broad-spectrum activity against Gram-positive bacteria and some Gram-negative bacteria.[3][4]

The bacterial ribosome, a 70S complex, is responsible for protein synthesis and is composed of two subunits: the small 30S subunit and the large 50S subunit. The 50S subunit contains the peptidyl transferase center (PTC), the site of peptide bond formation, and the nascent polypeptide exit tunnel (NPET). Due to its critical role in bacterial viability, the 50S ribosomal subunit is a major target for antibiotics.[5]

Mechanism of Action of this compound

This compound inhibits protein synthesis by binding to the 50S ribosomal subunit.[2] The primary mechanism of action for spiramycin involves the stimulation of peptidyl-tRNA dissociation from the ribosome during the translocation step of protein synthesis.[6][7][8] This premature release of the growing polypeptide chain effectively halts protein elongation.

Furthermore, as a 16-membered macrolide with a disaccharide moiety at the C5 position of its lactone ring, spiramycin can also directly inhibit the peptidyl transferase reaction.[9] The extended sugar side chain reaches into the PTC, sterically hindering the proper positioning of the aminoacyl-tRNA and preventing peptide bond formation.[7]

The this compound Binding Site on the 50S Ribosomal Subunit

This compound binds within the nascent polypeptide exit tunnel (NPET) of the 50S ribosomal subunit.[10] This binding occurs with a 1:1 stoichiometry.[11] The binding site is primarily composed of segments of the 23S rRNA, with key interactions occurring with nucleotides in domain V, particularly around the universally conserved adenine A2058, and U2506.[9][12] Ribosomal proteins L4 and L22 have also been implicated in the binding of spiramycin.[12]

Structural studies of the spiramycin complex with the Haloarcula marismortui 50S ribosomal subunit (PDB ID: 1KD1) have provided significant insights into its binding mode.[10] These studies revealed that the macrolide ring of spiramycin is positioned in the NPET, while its disaccharide sugar extends towards the PTC. A notable finding is the formation of a reversible covalent bond between the ethylaldehyde group at C6 of the 16-membered macrolide ring and the N6 position of adenine A2062 (E. coli numbering).[10]

Quantitative Data on Spiramycin Binding

| Parameter | Value | Reference |

| Association Rate Constant (kassoc) | 3.0 x 10^4 M-1 s-1 | [13] |

| Dissociation Rate Constant (kdissoc) | 5.0 x 10^-5 s-1 | [13] |

| Apparent Overall Dissociation Constant (Kd) | 1.8 nM | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the interaction of this compound with the 50S ribosomal subunit.

Purification of 50S Ribosomal Subunits

A robust supply of pure and active 50S ribosomal subunits is crucial for binding and structural studies.[14]

Protocol:

-

Cell Culture and Lysis: Grow a suitable bacterial strain (e.g., Escherichia coli or Deinococcus radiodurans) to mid-log phase. Harvest cells by centrifugation and resuspend in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol). Lyse the cells using a French press or sonication.

-

Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 30,000 x g) to remove cell debris.

-

Ribosome Pelleting: Layer the clarified lysate onto a sucrose cushion (e.g., 1.1 M sucrose in a high-salt buffer) and centrifuge at high speed (e.g., >100,000 x g) to pellet the ribosomes.

-

Subunit Dissociation: Resuspend the ribosome pellet in a low-magnesium buffer (e.g., containing <1 mM Mg2+) to dissociate the 70S ribosomes into 30S and 50S subunits.

-

Sucrose Density Gradient Centrifugation: Layer the dissociated subunits onto a sucrose density gradient (e.g., 10-40%) and centrifuge. This will separate the 30S and 50S subunits based on their size and density.

-

Fractionation and Analysis: Fractionate the gradient and identify the fractions containing the 50S subunits by measuring the absorbance at 260 nm.[2]

-

Concentration and Storage: Pool the 50S subunit-containing fractions, concentrate them, and store them at -80°C in a suitable storage buffer.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.[15][16]

Protocol:

-

Prepare a Cell-Free Extract: Prepare an S30 extract from a suitable bacterial strain, which contains all the necessary components for in vitro transcription and translation.

-

Set up the Reaction: In a microcentrifuge tube, combine the S30 extract, a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled amino acid like [35S]-methionine), and an energy source (ATP, GTP).

-

Add Inhibitor: Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.

-

Incubation: Incubate the reactions at 37°C for a set period (e.g., 30-60 minutes) to allow for protein synthesis.

-

Quantify Protein Synthesis:

-

Radiolabeling: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

Reporter Enzyme Activity: If a reporter enzyme is used, measure its activity using a suitable substrate and a spectrophotometer or luminometer.

-

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC50 value.

Ribosome Binding Assay (Filter Binding)

This assay directly measures the binding of radiolabeled this compound to the 50S ribosomal subunit.

Protocol:

-

Radiolabeling of this compound: Synthesize or obtain radiolabeled this compound (e.g., with tritium [3H] or carbon-14 [14C]).

-

Binding Reaction: In a small volume, incubate a fixed concentration of purified 50S ribosomal subunits with varying concentrations of radiolabeled this compound in a binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10 mM Mg(OAc)2).

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., incubate for 30 minutes at 37°C).

-

Filtration: Rapidly filter the reaction mixture through a nitrocellulose membrane. The 50S subunits and any bound this compound will be retained on the filter, while unbound this compound will pass through.

-

Washing: Quickly wash the filter with cold binding buffer to remove any non-specifically bound ligand.

-

Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the amount of bound this compound against its concentration. The data can be fitted to a binding isotherm to determine the dissociation constant (Kd).

Chemical Footprinting

This technique identifies the specific nucleotides on the 23S rRNA that are protected by the binding of this compound.[5][9]

Protocol:

-

Complex Formation: Incubate purified 50S ribosomal subunits with a saturating concentration of this compound.

-

Chemical Modification: Treat the complex and a control sample of 50S subunits without the antibiotic with a chemical probe that modifies rRNA bases (e.g., dimethyl sulfate (DMS), which modifies accessible adenines and cytosines).

-

RNA Extraction: Extract the 23S rRNA from both the treated and control samples.

-

Primer Extension: Use a radiolabeled primer that is complementary to a region downstream of the expected binding site to perform reverse transcription. The reverse transcriptase will stop at the modified bases.

-

Gel Electrophoresis: Separate the resulting cDNA fragments on a sequencing gel.

-

Analysis: Compare the banding patterns of the this compound-treated sample and the control. A decrease in the intensity of a band in the treated sample indicates that the corresponding nucleotide is protected from chemical modification by the binding of this compound.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography

These structural biology techniques can provide a high-resolution three-dimensional structure of the this compound-50S subunit complex.[10][17][18][19][20][21]

Protocol (General Workflow):

-

Complex Preparation: Prepare a highly pure and homogenous sample of the 50S ribosomal subunit in complex with this compound.

-

For Cryo-EM:

-

Vitrification: Apply a small amount of the complex solution to an EM grid and rapidly plunge-freeze it in liquid ethane to create a thin layer of vitrified ice.

-

Data Collection: Collect a large number of images of the frozen particles using a transmission electron microscope.

-

Image Processing and 3D Reconstruction: Use specialized software to align the particle images and reconstruct a 3D density map of the complex.

-

-

For X-ray Crystallography:

-

Crystallization: Screen a wide range of conditions to find those that promote the growth of well-ordered crystals of the complex.[14][22][23][24]

-

Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Determination: Process the diffraction data to determine the electron density map and build an atomic model of the complex.

-

Visualizations

Caption: this compound binding to the 50S ribosomal subunit and its inhibitory effects.

Caption: Experimental workflow for studying this compound-50S ribosome interaction.

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis that targets the 50S ribosomal subunit. Its dual mechanism of action, involving both the promotion of peptidyl-tRNA dissociation and the direct inhibition of the peptidyl transferase center, makes it an effective antibiotic. The detailed understanding of its binding site and mechanism of action, facilitated by the experimental protocols outlined in this guide, is crucial for the development of novel macrolide antibiotics to combat the growing threat of antimicrobial resistance. Further research focusing on obtaining high-resolution structures of this compound specifically, and more precise quantitative binding data, will undoubtedly aid in these drug development efforts.

References

- 1. Isolation of 30S and 50S active ribosomal subunits of Bacillus subtilis, Marburg strain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. goldbio.com [goldbio.com]

- 5. Ψ-Footprinting approach for the identification of protein synthesis inhibitor producers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycosylation Steps during Spiramycin Biosynthesis in Streptomyces ambofaciens: Involvement of Three Glycosyltransferases and Their Interplay with Two Auxiliary Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid peptide bond formation on isolated 50S ribosomal subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of the ribosomal peptidyl transferase reaction by the mycarose moiety of the antibiotics carbomycin, spiramycin and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1kd1 - Co-crystal Structure of Spiramycin bound to the 50S Ribosomal Subunit of Haloarcula marismortui - Summary - Protein Data Bank Japan [pdbj.org]

- 11. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mutation in 23S rRNA Responsible for Resistance to 16-Membered Macrolides and Streptogramins in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interaction between the antibiotic spiramycin and a ribosomal complex active in peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A systematic study of 50S ribosomal subunit purification enabling robust crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assets.fishersci.com [assets.fishersci.com]

- 17. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 20. biorxiv.org [biorxiv.org]

- 21. Cryo-EM Structure of the Archaeal 50S Ribosomal Subunit in Complex with Initiation Factor 6 and Implications for Ribosome Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 22. X-ray Crystallography Structure of Large Ribosomal Subunit [webmail.life.nthu.edu.tw]

- 23. esrf.fr [esrf.fr]

- 24. researchgate.net [researchgate.net]

The Antibacterial Spectrum of Spiramycin III: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial spectrum of Spiramycin III, a component of the 16-membered macrolide antibiotic, spiramycin. While often studied as part of a mixture with Spiramycin I and II, this document collates available data to specifically address the characteristics and relative potency of this compound.

Introduction to Spiramycin

Spiramycin is a macrolide antibiotic produced by the bacterium Streptomyces ambofaciens. It is a composite drug, consisting of three primary components: Spiramycin I, II, and III. Spiramycin I is the major component, while this compound is a monopropionic ester of Spiramycin I. Like other macrolides, spiramycin is known for its efficacy against Gram-positive bacteria and its ability to concentrate well in tissues.

Mechanism of Action

The antibacterial action of spiramycin is achieved through the inhibition of protein synthesis within the bacterial cell. This process is primarily bacteriostatic, meaning it inhibits bacterial growth, but it can be bactericidal at higher concentrations.

The key steps in the mechanism are as follows:

-

Binding to the Ribosome: Spiramycin binds to the 50S subunit of the bacterial ribosome.

-

Inhibition of Translocation: This binding event physically blocks the exit tunnel of the ribosome, which interferes with the translocation step of polypeptide chain elongation.

-

Dissociation of Peptidyl-tRNA: The primary mechanism is the stimulation of the dissociation of peptidyl-tRNA (the tRNA molecule carrying the growing amino acid chain) from the ribosome during translocation.

-

Cessation of Protein Synthesis: The disruption of this process halts the production of essential proteins, ultimately leading to the cessation of bacterial growth and replication.

Antibacterial Spectrum and Potency

Direct and extensive Minimum Inhibitory Concentration (MIC) data for isolated this compound is limited in publicly available literature. The majority of susceptibility testing has been performed using the spiramycin mixture. The tables below summarize the known activity of the spiramycin mixture and the relative potency of this compound.

In Vitro Activity of Spiramycin (Mixture)

The spiramycin complex exhibits a broad spectrum of activity, primarily against Gram-positive organisms.

| Bacterial Species | Type | MIC Range (µg/mL) |

| Staphylococcus spp. | Gram-positive | 0.031 - 0.063 |

| Staphylococcus aureus | Gram-positive | 0.4 |

| Streptococcus pyogenes | Gram-positive | Sensitive |

| Listeria monocytogenes | Gram-positive | 6.4 |

| Mycoplasma synoviae | Atypical | 0.0625 |

| Escherichia coli | Gram-negative | 0.8 |

| Pseudomonas aeruginosa | Gram-negative | 12.8 |

| Prevotella spp. | Gram-negative (Anaerobe) | Sensitive |

| Porphyromonas spp. | Gram-negative (Anaerobe) | Sensitive |

| Bacteroides spp. | Gram-negative (Anaerobe) | Sensitive |

Note: "Sensitive" indicates that sources report activity, but specific MIC values were not provided in the search results.

Relative Potency of this compound

An interlaboratory study was conducted to determine the potency of each spiramycin component relative to Spiramycin I. The findings indicate that this compound is less active than the primary component, Spiramycin I. This is a critical consideration for drug development and mechanistic studies.

| Assay Method | Test Organisms | Potency of Spiramycin II (Relative to Spiramycin I) | Potency of this compound (Relative to Spiramycin I) |

| Diffusion | B. subtilis or S. aureus | 57% | 72% |

| Turbidimetry | B. subtilis or S. aureus | 45% | 52% |

This data demonstrates that the biological activity of the commercial spiramycin mixture is predominantly driven by Spiramycin I. The contribution of this compound to the overall antibacterial effect is proportionally lower.

Experimental Protocols: MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Broth Microdilution Method Protocol

-

Preparation of Antimicrobial Agent:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations.

-

-

Preparation of Bacterial Inoculum:

-

Select several well-isolated colonies of the test bacterium from an agar plate incubated overnight.

-

Suspend the colonies in a sterile saline solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Dispense the prepared antimicrobial dilutions into the wells of a 96-well microtiter plate.

-

Add the final bacterial inoculum to each well.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

Following incubation, examine the microtiter plate for visible bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Conclusion

This compound is an active but less potent component of the spiramycin antibiotic complex. Its mechanism of action aligns with other macrolides, involving the inhibition of bacterial protein synthesis at the 50S ribosomal subunit. While the spiramycin mixture is effective against a range of Gram-positive bacteria, the contribution of this compound is secondary to that of Spiramycin I, with a relative potency of approximately 52-72%. For researchers investigating the individual components of spiramycin, it is essential to consider this reduced activity when designing experiments and interpreting results.

In Vitro Antiparasitic Activity of Spiramycin III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramycin is a macrolide antibiotic derived from Streptomyces ambofaciens, consisting of a mixture of three related compounds: Spiramycin I, II, and III. It is primarily recognized for its antibacterial properties and has been notably used in the treatment of toxoplasmosis, particularly in pregnant women, to reduce the risk of congenital transmission. While most available research pertains to the spiramycin mixture, this guide focuses on the known in vitro antiparasitic activity, with the understanding that the individual components, including Spiramycin III, contribute to this effect. The primary mechanism of action for spiramycin is the inhibition of protein synthesis by binding to the 50S subunit of the ribosome. In parasites like Toxoplasma gondii, this action is believed to target the prokaryotic-type ribosomes within the apicoplast, a non-photosynthetic plastid essential for parasite survival.

Quantitative In Vitro Efficacy Data

The majority of in vitro research on spiramycin's antiparasitic effects has been concentrated on Toxoplasma gondii. The following tables summarize the available quantitative data. It is important to note that these studies typically utilize the spiramycin mixture rather than isolated this compound.

| Parasite Species | Strain | Host Cell Line | Assay Type | Metric | Value | 95% Confidence Limits | Reference |

| Toxoplasma gondii | RH | Murine Peritoneal Macrophages | [³H]uracil Incorporation | IC₅₀ | 246 µM | 187 to 325 µM | |

| Toxoplasma gondii | - | - | Metabolic Activity | IC₅₀ | 218 mg/L | - |

Table 1: Summary of In Vitro Antiparasitic Activity of Spiramycin

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action

Spiramycin exerts its antiparasitic effect by disrupting protein synthesis, a fundamental process for parasite viability and replication.

Core Mechanism: Inhibition of Protein Synthesis

-

Targeting the Ribosome: Spiramycin, like other macrolides, binds to the 50S subunit of the parasite's ribosome. In apicomplexan parasites such as Toxoplasma gondii and Plasmodium spp., this target is located in the apicoplast, an organelle of prokaryotic origin.

-

Blocking Translocation: The binding of spiramycin to the ribosome obstructs the translocation step of protein synthesis. This action prevents the nascent polypeptide chain from moving from the A-site to the P-site of the ribosome, effectively halting protein elongation.

-

Bacteriostatic/Parasitostatic Effect: The inhibition of essential protein production leads to a predominantly static effect, meaning it inhibits the growth and replication of the parasite rather than directly killing it. However, at higher concentrations, a cidal effect may be observed.

Below is a diagram illustrating the mechanism of action of Spiramycin at the ribosomal level.

Caption: Spiramycin binding to the 50S ribosomal subunit blocks translocation.

Experimental Protocols

This section details a representative methodology for assessing the in vitro anti-Toxoplasma gondii activity of spiramycin, based on published studies.

Preparation of Materials

-

Parasite Strain: Toxoplasma gondii tachyzoites (e.g., virulent RH strain).

-

Host Cells: A suitable host cell line, such as murine peritoneal macrophages or HeLa cells.

-

Culture Medium: RPMI-1640 supplemented with fetal calf serum (FCS) and antibiotics (e.g., gentamicin).

-

Test Compound: Spiramycin stock solution prepared in a suitable solvent (e.g., 95% ethanol) and serially diluted to desired concentrations in the culture medium.

-

Assay Reagent: [³H]uracil for metabolic activity assessment.

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro anti-T. gondii assay.

Caption: Workflow for in vitro anti-Toxoplasma gondii drug screening.

Detailed Steps for [³H]uracil Incorporation Assay

-

Host Cell Seeding: Seed host cells (e.g., unactivated murine peritoneal macrophages) into 96-well microplates and culture until a confluent monolayer is formed.

-

Parasite Infection: Harvest tachyzoites from a source (e.g., peritoneal fluid of infected mice) and use them to infect the host cell monolayers.

-

Drug Application: After a brief period to allow for parasite invasion, remove the medium and add fresh medium containing serial dilutions of spiramycin. Include appropriate controls (untreated infected cells and uninfected cells).

-

Incubation: Incubate the plates for the desired duration (e.g., 24-72 hours) at 37°C in a 5% CO₂ atmosphere.

-

Metabolic Labeling: Add [³H]uracil to each well. T. gondii will incorporate the uracil, while the host macrophages will not.

-

Harvesting and Measurement: After a further incubation period, harvest the cellular contents and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the untreated control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Limitations and Future Directions

The current body of research on the antiparasitic activity of spiramycin presents several limitations. The majority of studies have been conducted on Toxoplasma gondii, with limited quantitative data available for other parasites such as Plasmodium or Cryptosporidium. Furthermore, the distinction between the activities of Spiramycin I, II, and III is not well-defined in the literature, as the commercially available form is a mixture.

Future research should aim to:

-

Isolate and test the in vitro antiparasitic activity of this compound against a broader range of parasites.

-

Elucidate the precise binding site on the parasitic ribosome to understand potential mechanisms of resistance.

-

Investigate potential secondary mechanisms of action beyond the inhibition of protein synthesis.

-

Develop and standardize detailed protocols for in vitro testing to ensure reproducibility across different laboratories.

Foundational Research on Spiramycin Macrolide Antibiotics: A Technical Guide

Abstract: This technical guide provides an in-depth overview of the foundational research on Spiramycin, a 16-membered macrolide antibiotic. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on Spiramycin's core characteristics. This document details its mechanism of action, biosynthetic pathway, structure-activity relationships, and mechanisms of bacterial resistance. Quantitative data are summarized in structured tables for comparative analysis, and key experimental protocols are described. Visual diagrams generated using Graphviz are provided to illustrate complex pathways and workflows, adhering to specified design constraints for clarity and accessibility.

Introduction

Spiramycin is a macrolide antibiotic produced by the bacterium Streptomyces ambofaciens.[1][2] It is a mixture of three related compounds: Spiramycin I, II, and III, with Spiramycin I being the most abundant component.[3] Like other macrolides, Spiramycin is effective against a broad spectrum of Gram-positive bacteria and some Gram-negative bacteria, as well as certain protozoa such as Toxoplasma gondii.[4][5][6] Its clinical utility, particularly in treating toxoplasmosis in pregnant women to prevent fetal transmission, underscores its medical importance.[6][7] This guide delves into the fundamental scientific principles underlying Spiramycin's antibiotic properties.

Mechanism of Action

Spiramycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[7] At higher concentrations, it can also exhibit bactericidal activity.[7] The primary target of Spiramycin is the 50S subunit of the bacterial ribosome.[4][5][7]

The mechanism involves several key steps:

-

Binding to the 50S Ribosomal Subunit: Spiramycin binds to the 50S ribosomal subunit with a 1:1 stoichiometry.[4][5] This binding site is located near the entrance of the polypeptide exit tunnel.

-

Inhibition of Translocation: The binding of Spiramycin to the ribosome interferes with the translocation step of protein synthesis.[4][5][7] This prevents the ribosome from moving along the mRNA to the next codon.

-

Stimulation of Peptidyl-tRNA Dissociation: A crucial aspect of Spiramycin's action is its ability to stimulate the dissociation of peptidyl-tRNA from the ribosome during translocation.[4][5][8] This premature release of the growing polypeptide chain effectively halts protein elongation.

-

Inhibition of Substrate Binding: Spiramycin is also a potent inhibitor of the binding of both donor and acceptor substrates to the ribosome.[4][5]

This multi-faceted inhibition of protein synthesis ultimately leads to the cessation of bacterial growth and proliferation.

Biosynthesis of Spiramycin

Spiramycin is synthesized by Streptomyces ambofaciens through a complex pathway involving a Type I polyketide synthase (PKS) and subsequent glycosylation steps. The genes responsible for this biosynthesis are organized in a large gene cluster spanning over 85 kb of DNA.[1][9]

The biosynthesis can be broadly divided into three stages:

-

Polyketide Backbone Synthesis: The core of the Spiramycin molecule is a 16-membered polyketide lactone called platenolide.[1][2] This is synthesized by a large, multi-domain Type I PKS encoded by five genes.

-

Deoxysugar Biosynthesis: Three different deoxyhexose sugars are synthesized: mycaminose, forosamine, and mycarose.[1] The genes for the enzymes involved in these sugar biosynthetic pathways are also located within the spiramycin gene cluster.

-

Glycosylation: The three deoxysugars are sequentially attached to the platenolide backbone by specific glycosyltransferases.[10] The order of attachment is mycaminose, followed by forosamine, and finally mycarose.[10] These glycosylation steps are crucial for the antibiotic activity of Spiramycin.

The spiramycin biosynthetic gene cluster also contains genes for regulation, self-resistance, and the supply of precursor molecules.[1]

Structure-Activity Relationships (SAR)

The antibacterial activity of Spiramycin is intrinsically linked to its chemical structure. The 16-membered lactone ring, along with the three deoxyhexose sugars, are all important for its function. Modifications to different parts of the molecule can significantly impact its efficacy.

Studies on synthetic derivatives of Spiramycin I and neospiramycin I (a demycarosyl derivative) have provided insights into the SAR of this class of antibiotics.[3][11] The evaluation of these derivatives has been based on parameters such as Minimum Inhibitory Concentration (MIC), affinity for ribosomes, and therapeutic effect in animal models.[3][11]

| Modification Site | Observation | Reference |

| 3-OH, 3''-OH, 4''-OH | Acylation at these hydroxyl groups can lead to derivatives with enhanced therapeutic effects. For example, 3,3'',4''-tri-O-propionylspiramycin I showed a higher therapeutic effect than acetylspiramycin. | [3][11] |

| Mycarose moiety | Removal of mycarose to form neospiramycin derivatives generally reduces activity, but further modifications can restore some of the in vivo efficacy. | [3] |

| 4''-OH | Selective acylation at the 4''-hydroxyl group has been shown to produce derivatives with enhanced antibacterial activity against several strains, including MRSA. | [12] |

| Forosamine moiety | The forosamine sugar at the 9-position distinguishes Spiramycin from many other 16-membered macrolides and is important for its chemical reactivity and antimicrobial activity. | [3] |

These findings suggest that the peripheral sugar moieties, particularly their acylation patterns, play a critical role in the potency and pharmacokinetic properties of Spiramycin.

Mechanisms of Bacterial Resistance

Bacterial resistance to Spiramycin, and macrolides in general, can occur through several mechanisms. The most common mechanisms are:

-

Target Site Modification: This is the most frequent cause of macrolide resistance in clinical isolates.[5] It involves the post-transcriptional methylation of an adenine residue in the 23S ribosomal RNA. This modification reduces the binding affinity of the antibiotic to the ribosome, leading to resistance to macrolides, lincosamides, and streptogramin B (the MLSB phenotype).[5]

-

Drug Efflux: Some bacteria possess efflux pumps that actively transport macrolides out of the cell, preventing the antibiotic from reaching its ribosomal target at a high enough concentration to be effective.

-

Drug Inactivation: Enzymatic inactivation of the antibiotic is another mechanism of resistance. This can involve hydrolysis of the lactone ring or other chemical modifications that render the drug inactive.

-

Ribosomal Mutations: Mutations in the ribosomal RNA or ribosomal proteins can also lead to reduced drug binding and resistance. For instance, a mutation at position 2062 of the 23S rRNA has been shown to cause high-level resistance to Spiramycin in Streptococcus constellatus.[13]

It is noteworthy that some strains resistant to 14-membered macrolides like erythromycin may remain susceptible to the 16-membered Spiramycin.[5] The producing organism, S. ambofaciens, has its own resistance mechanisms to avoid suicide, including an inducible ribosomal resistance.[14][15][16]

Quantitative Data

In Vitro Activity of Spiramycin

The in vitro activity of Spiramycin is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial species. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Bacterial Species | Number of Strains Tested | MIC Range (µg/mL) | Reference |

| Streptococcus mutans | (not specified) | Susceptible | [17] |

| Bacteroides gingivalis | (not specified) | Susceptible | [17] |

| Bacteroides intermedius | (not specified) | Susceptible | [17] |

| Treponema denticola | (not specified) | Susceptible | [17] |

| Actinobacillus actinomycetemcomitans | (not specified) | Resistant | [17] |

| Lactobacillus spp. | (most species) | Resistant | [17] |

| Staphylococcus aureus | (not specified) | 0.4 | [18] |

| Escherichia coli NCTC 10416 | (not specified) | 0.8 | [18] |

| Listeria monocytogenes | (not specified) | 6.4 | [18] |

| Pseudomonas aeruginosa ATCC 10415 | (not specified) | 12.8 | [18] |

It is important to note that the in vitro activity of Spiramycin can be lower than that of other macrolides like erythromycin, yet it often shows equal or greater efficacy in vivo. This phenomenon, sometimes referred to as the "spiramycin paradox," is attributed to its high tissue and intracellular concentrations and the slow recovery of bacteria after exposure.[19]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard method for determining the MIC of Spiramycin is the broth macrodilution method.

Objective: To determine the lowest concentration of Spiramycin that inhibits the visible growth of a specific bacterial strain.

Materials:

-

Spiramycin stock solution of known concentration.

-

Appropriate liquid growth medium for the test bacterium (e.g., Brain Heart Infusion, Schaedler broth).[20]

-

Sterile test tubes.

-

Bacterial inoculum suspension, adjusted to a McFarland 0.5 standard.[20]

-

Incubator.

Procedure:

-

Serial Dilution: Prepare a series of twofold dilutions of the Spiramycin stock solution in the test tubes containing the growth medium. This creates a range of antibiotic concentrations. A control tube with no antibiotic is also prepared.

-

Inoculation: Inoculate each tube (including the control) with a standardized volume of the bacterial inoculum. The final inoculum concentration should be approximately 5 x 105 CFU/mL.

-

Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C) and for a sufficient duration to allow for bacterial growth in the control tube (typically 16-72 hours, depending on the bacterial growth rate).[20]

-

Reading the Results: After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of Spiramycin in a tube that shows no visible bacterial growth.

This protocol is a generalized representation. Specific media and incubation conditions may vary depending on the bacterial species being tested.[20]

Conclusion

Spiramycin remains a medically relevant macrolide antibiotic due to its unique spectrum of activity and favorable pharmacokinetic properties. A thorough understanding of its mechanism of action, biosynthesis, structure-activity relationships, and the ways in which bacteria develop resistance is crucial for its effective clinical use and for the development of novel, improved derivatives. This guide has provided a consolidated overview of the foundational research in these areas, presenting key data and conceptual frameworks to aid researchers and drug development professionals in their work with this important antibiotic.

References

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. Organization of the biosynthetic gene cluster for the macrolide antibiotic spiramycin in Streptomyces ambofaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 4. academic.oup.com [academic.oup.com]

- 5. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is Spiramycin used for? [synapse.patsnap.com]

- 7. What is the mechanism of Spiramycin? [synapse.patsnap.com]

- 8. Mechanism of action of spiramycin and other macrolides. | Semantic Scholar [semanticscholar.org]

- 9. Organization of the biosynthetic gene cluster for the macrolide antibiotic spiramycin in Streptomyces ambofaciens. | Semantic Scholar [semanticscholar.org]

- 10. Glycosylation Steps during Spiramycin Biosynthesis in Streptomyces ambofaciens: Involvement of Three Glycosyltransferases and Their Interplay with Two Auxiliary Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure activity relationships of spiramycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Paradoxical High-Level Spiramycin Resistance and Erythromycin Susceptibility due to 23S rRNA Mutation in Streptococcus constellatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. microbiologyresearch.org [microbiologyresearch.org]

- 15. Resistance to spiramycin in Streptomyces ambofaciens, the producer organism, involves at least two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. microbiologyresearch.org [microbiologyresearch.org]

- 17. In vitro susceptibilities of oral bacterial isolates to spiramycin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Early studies on in-vitro and experimental activity of spiramycin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Biological and Physiological Effects of Spiramycin III

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramycin III, a key component of the 16-membered macrolide antibiotic spiramycin, exhibits a range of significant biological and physiological effects.[1] Derived from Streptomyces ambofaciens, its primary mechanism of action is the inhibition of bacterial protein synthesis, leading to a predominantly bacteriostatic effect against a broad spectrum of pathogens.[2][3] Beyond its antimicrobial properties, recent research has unveiled its capacity to modulate host cellular pathways, demonstrating notable anti-inflammatory and metabolic effects. This guide provides a comprehensive overview of this compound's mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic profiles, and its interaction with key signaling pathways. Detailed experimental methodologies and quantitative data are presented to support further research and drug development efforts.

Core Biological Effects: Mechanism of Action

This compound, like other macrolides, targets the bacterial ribosome to halt protein synthesis.[2] Its action is specific to the 50S ribosomal subunit, where it binds with a 1:1 stoichiometry.[3][4] The binding site is located within the nascent peptide exit tunnel (NPET).[5][6]

The primary mechanisms of inhibition are:

-

Inhibition of Translocation: Spiramycin obstructs the movement of the ribosome along the mRNA strand, a critical step for polypeptide chain elongation.[2]

-

Stimulation of Peptidyl-tRNA Dissociation: A key effect of spiramycin is actively promoting the premature release of the growing peptide chain (peptidyl-tRNA) from the ribosome during the translocation process.[3][4][7] This effectively terminates protein synthesis.

The large 16-membered lactone ring and its associated sugar moieties are crucial for its biological activity.[1][6] The sugar groups, in particular, are involved in specific interactions with the 23S rRNA and contribute to steric hindrance within the ribosomal tunnel, enhancing the inhibitory effect.[6] While primarily bacteriostatic, spiramycin can exert bactericidal action at very high concentrations against highly sensitive strains.[2][8]

Caption: Mechanism of this compound Action on the Bacterial Ribosome.

Antimicrobial Spectrum and Resistance

This compound is active against a wide array of microorganisms. Its spectrum includes:

-

Gram-positive bacteria: Notably effective against cocci and rods, including Staphylococcus and Streptococcus species.[1][8]

-

Gram-negative bacteria: Primarily effective against cocci.[8]

-

Atypical bacteria: Shows activity against Legionellae, Mycoplasmas, and Chlamydiae.[8][9]

-

Parasites: It is used in the treatment of infections caused by Toxoplasma gondii and Cryptosporidium.[8][10][11]

Organisms such as Enterobacteria, Pseudomonas, and most pathogenic molds are generally resistant.[8]

Resistance Mechanisms: Bacterial resistance to spiramycin can emerge through several mechanisms:

-

Target Site Modification: The most frequent mechanism involves the post-transcriptional methylation of an adenine residue in the 23S rRNA. This modification, often conferred by erm genes, leads to cross-resistance to macrolides, lincosamides, and streptogramins B (the MLSB phenotype).[3]

-

Drug Inactivation: Enzymatic inactivation of the drug has been observed in some species like Staphylococcus spp. and Escherichia coli.[3]

-

Active Efflux: Some bacteria possess efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target.[12]

-

Ribosomal Mutations: Mutations in the 23S rRNA gene or in ribosomal proteins can alter the drug's binding site, leading to resistance.[13]

Interestingly, some strains resistant to 14-membered macrolides (like erythromycin) due to impermeability or inactivation may remain susceptible to the 16-membered spiramycin.[3]

Quantitative Antimicrobial Activity Data

The in vitro efficacy of spiramycin is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism.